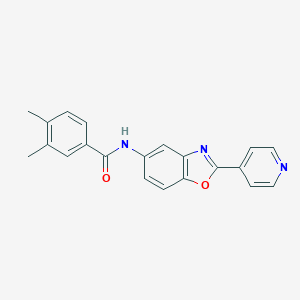![molecular formula C22H18ClN3O2 B278594 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide, also known as BIX-01294, is a small molecule inhibitor of the histone methyltransferase G9a. It was first identified in 2007 as a potential therapeutic agent for cancer and other diseases. Since then, BIX-01294 has been extensively studied in both in vitro and in vivo models, revealing its potential as a valuable tool for epigenetic research.
作用机制
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide binds to the SET domain of G9a, preventing its interaction with the cofactor SAM and inhibiting its methyltransferase activity. This leads to a decrease in H3K9 methylation and altered chromatin structure, ultimately resulting in changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. It has also been shown to promote neuronal differentiation and protect against neurodegenerative diseases. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been demonstrated to enhance the reprogramming of somatic cells into induced pluripotent stem cells.
实验室实验的优点和局限性
One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of H3K9 methylation. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been reported to have off-target effects on other histone methyltransferases, such as GLP and PRMT1, which may limit its use in certain contexts. Additionally, the solubility and stability of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be a challenge, requiring careful handling and storage.
未来方向
There are several potential future directions for research involving N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide. One possibility is to further investigate its role in cancer therapy, particularly in combination with other epigenetic inhibitors or chemotherapeutic agents. Another direction is to explore its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by epigenetic dysregulation. Additionally, the development of more potent and selective G9a inhibitors may lead to improved therapeutic options for a variety of diseases.
合成方法
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenol with 2-bromoacetophenone, followed by condensation with 2-methyl-1,2-diaminobenzene and subsequent acetylation with acetic anhydride and acetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been widely used in epigenetic research to investigate the role of G9a in various biological processes, including gene expression, cell differentiation, and tumorigenesis. It has been shown to selectively inhibit G9a-mediated H3K9 methylation, leading to altered chromatin structure and gene expression. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has also been used to study the effects of G9a inhibition on cancer cell growth and metastasis, as well as on the development of neurological disorders such as Huntington's disease.
属性
产品名称 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
分子式 |
C22H18ClN3O2 |
分子量 |
391.8 g/mol |
IUPAC 名称 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-10-11-15(22-25-17-7-3-4-8-18(17)26-22)12-19(14)24-21(27)13-28-20-9-5-2-6-16(20)23/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI 键 |
RLRVMYUBNJGMSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)